
2-Bromo-5-(methylsulfonyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(methylsulfonyl)thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its thiazole ring
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-(methylsulfonyl)thiazole typically involves the bromination of 5-methylthiazole followed by sulfonylation. One common method includes the treatment of 5-methylthiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-Bromo-5-(methylsulfonyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for modifying the sulfonyl group. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(methylsulfonyl)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates for treating infections and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Wirkmechanismus
The mechanism by which 2-Bromo-5-(methylsulfonyl)thiazole exerts its effects is primarily through its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methylsulfonyl groups enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-5-(methylsulfonyl)thiazole include other brominated thiazoles and sulfonylated heterocycles. For example:
2-Bromo-4-methylthiazole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
5-Methylsulfonylthiazole: Lacks the bromine atom, affecting its ability to participate in substitution reactions.
The presence of both the bromine and methylsulfonyl groups in this compound makes it unique and versatile for various synthetic and research applications .
Eigenschaften
Molekularformel |
C4H4BrNO2S2 |
|---|---|
Molekulargewicht |
242.1 g/mol |
IUPAC-Name |
2-bromo-5-methylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C4H4BrNO2S2/c1-10(7,8)3-2-6-4(5)9-3/h2H,1H3 |
InChI-Schlüssel |
PSJYEMNLVDDYJH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CN=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


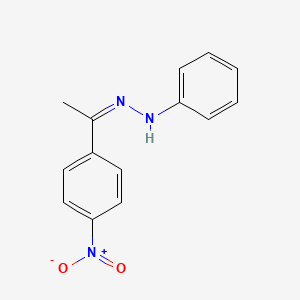

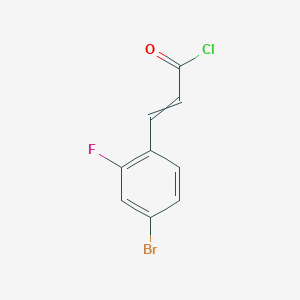

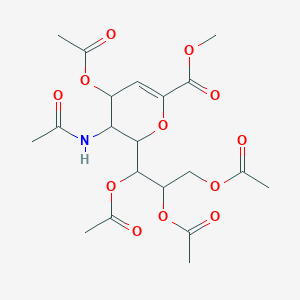
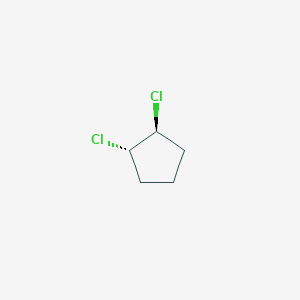
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(methyl)carbamate](/img/structure/B13713775.png)
![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
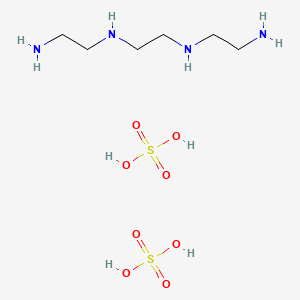
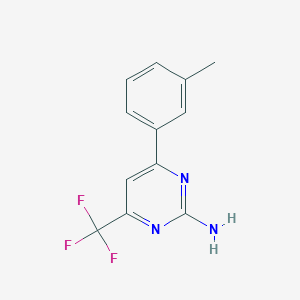
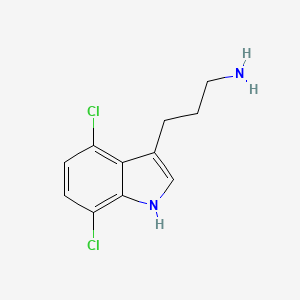
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)

